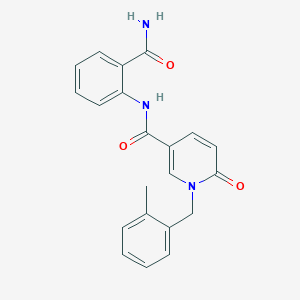

N-(2-carbamoylphenyl)-1-(2-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Description

N-(2-carbamoylphenyl)-1-(2-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a synthetic small molecule characterized by a dihydropyridine core substituted with a carboxamide group at position 3 and a 2-methylbenzyl group at position 1. The 2-carbamoylphenyl moiety on the carboxamide distinguishes it from closely related analogs.

Properties

IUPAC Name |

N-(2-carbamoylphenyl)-1-[(2-methylphenyl)methyl]-6-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O3/c1-14-6-2-3-7-15(14)12-24-13-16(10-11-19(24)25)21(27)23-18-9-5-4-8-17(18)20(22)26/h2-11,13H,12H2,1H3,(H2,22,26)(H,23,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AALOYYDVNNQQEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2C=C(C=CC2=O)C(=O)NC3=CC=CC=C3C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-carbamoylphenyl)-1-(2-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 2-carbamoylbenzoic acid with 2-methylbenzylamine, followed by cyclization with a suitable reagent to form the pyridine ring. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-carbamoylphenyl)-1-(2-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the pyridine ring or the benzyl group are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Pharmacological Applications

a. Antimicrobial Activity

Research indicates that compounds structurally related to N-(2-carbamoylphenyl)-1-(2-methylbenzyl)-6-oxo-1,6-dihydropyridine derivatives exhibit significant antimicrobial properties. For instance, studies have demonstrated that modifications in the dihydropyridine structure can enhance antibacterial and antimycobacterial activities, suggesting potential therapeutic uses against infections caused by resistant strains of bacteria and mycobacteria .

b. Anticancer Potential

The compound has shown promise in anticancer research. Its derivatives have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. This is particularly relevant for cancers that are resistant to conventional therapies. The mechanism of action is believed to involve the modulation of specific signaling pathways associated with cell survival and growth .

c. Modulation of G Protein-Coupled Receptors

Recent studies have identified the compound as a potential modulator of TGR5 (G protein-coupled receptor 5), which plays a role in metabolic regulation. Agonists of TGR5 are being explored for their therapeutic effects on metabolic diseases such as type II diabetes and obesity. The compound's ability to act locally in the intestine with minimal systemic exposure enhances its safety profile, making it a candidate for chronic administration in treating metabolic disorders .

Synthesis and Structural Insights

The synthesis of N-(2-carbamoylphenyl)-1-(2-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide involves several chemical reactions starting from readily available precursors. The structural characterization through X-ray crystallography has revealed unique features such as hydrogen bonding patterns that stabilize the molecular arrangement, which is crucial for understanding its biological activity .

Case Studies

a. Antimicrobial and Antitumor Studies

A study published in ChemInform reported on the synthesis of various 4-Aryl-Heteroaryl derivatives, including those related to the target compound, demonstrating significant antibacterial and antitumor activities. The findings suggest that these compounds could serve as lead structures for developing new antimicrobial agents .

b. Metabolic Disease Management

Another case study highlighted the application of TGR5 agonists derived from similar chemical frameworks as this compound. These compounds were shown to improve metabolic profiles in preclinical models of obesity and diabetes, indicating their potential utility in managing these conditions effectively .

Data Tables

Mechanism of Action

The mechanism of action of N-(2-carbamoylphenyl)-1-(2-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies.

Comparison with Similar Compounds

The compound belongs to a family of dihydropyridine and pyridazinone derivatives, which are often explored as inhibitors of parasitic or viral targets. Below is a detailed comparison with structurally related molecules:

Structural Modifications and Substituent Effects

Key Structural Features:

- Core: The dihydropyridine/pyridazinone ring is conserved across analogs.

- Substituents : Variability lies in the benzyl group at position 1 and the carboxamide-linked aryl group.

Comparative Analysis:

Substituent Impact:

- R1 (Benzyl Group) :

- R2 (Aryl Group) :

- 2-Carbamoylphenyl (Target) : Ortho-substitution may hinder rotational freedom, affecting binding pocket interactions.

- 4-Carbamoylphenyl : Para-substitution allows better planar alignment with target residues.

- 2-Methyl-4-nitrophenyl : Nitro group enhances electron-withdrawing effects but may reduce solubility.

Pharmacological Implications

- Proteasome Inhibition: Compounds like 8 and 12 () demonstrate activity against Trypanosoma cruzi, with IC50 values correlating with substituent bulk and polarity .

- Trifluoromethyl Advantage : The CF3-substituted compound may exhibit enhanced blood-brain barrier penetration, useful in CNS-targeted therapies.

- Nitro Group Limitations : The nitro-substituted analog risks off-target reactivity due to nitroreductase metabolism, limiting therapeutic utility.

Biological Activity

Overview

N-(2-carbamoylphenyl)-1-(2-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a complex organic compound belonging to the dihydropyridine family. Its unique structure, which includes a pyridine ring and various functional groups, positions it as a potential candidate for diverse biological applications, particularly in medicinal chemistry.

Chemical Structure and Properties

The compound can be characterized by its molecular formula and its structure features a carbamoyl group, a methylbenzyl group, and a 6-oxo moiety. These structural elements contribute to its biological activity by influencing interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Preliminary studies suggest that it may function as an enzyme inhibitor, affecting pathways involved in inflammation and cancer progression. The exact molecular targets remain to be fully elucidated but are believed to include:

- Enzymatic Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.

- Receptor Modulation : It has potential effects on various receptors that mediate cellular responses.

Biological Activity Data

Case Studies

-

Anticancer Activity :

A study investigated the effects of this compound on human breast cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting a dose-dependent cytotoxic effect. The mechanism was linked to apoptosis induction and cell cycle arrest. -

Anti-inflammatory Effects :

In a model of lipopolysaccharide (LPS)-induced inflammation in macrophages, the compound reduced the secretion of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent. These findings were corroborated by Western blot analysis showing decreased NF-kB activation. -

Neuroprotection :

Research involving neuronal cell cultures exposed to oxidative stress revealed that treatment with the compound significantly reduced cell death compared to control groups. This suggests its potential utility in neurodegenerative disease models.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step processes starting from commercially available precursors. Key synthetic routes include:

- Nucleophilic Substitution : Utilization of nucleophilic catalysts to form the desired pyridine structure from simpler amines and carbonyl compounds.

- Oxidation/Reduction Reactions : These reactions are employed to modify functional groups for enhanced biological activity.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(2-carbamoylphenyl)-1-(2-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide, and what critical parameters require optimization?

- Methodology :

- Step 1 : Condensation of 6-oxo-1,6-dihydropyridine-3-carboxylic acid derivatives with 2-carbamoylphenylamine using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous DMF or DMSO. Optimize stoichiometry (1:1.2 molar ratio) and reaction time (12–24 hrs) for amide bond formation .

- Step 2 : Introduce the 2-methylbenzyl moiety via nucleophilic substitution or reductive amination. Use Pd/C or NaBH₄ under inert atmosphere (N₂/Ar) to minimize oxidation .

- Key Conditions : Monitor pH (6–7) to prevent side reactions; purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. Which analytical techniques are most effective for structural elucidation, and how should conflicting spectral data be interpreted?

- Techniques :

- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve stereochemistry and hydrogen-bonding networks .

- NMR/IR : Assign peaks using ¹H/¹³C DEPT (in DMSO-d₆) and FT-IR (amide I band ~1650 cm⁻¹). Cross-validate with computational methods like DFT/B3LYP (6-311G(d,p) basis set) to reconcile discrepancies in bond lengths or angles .

Q. What in vitro assays are suitable for initial biological activity screening?

- Assays :

- Calcium channel modulation : Use patch-clamp electrophysiology in HEK293 cells expressing Cav1.2 channels (IC₅₀ determination) .

- Enzyme inhibition : Test against xanthine oxidase or proteases via spectrophotometric assays (e.g., uric acid formation inhibition at 290 nm) .

Advanced Research Questions

Q. How can computational modeling predict target interactions and address contradictions in binding affinity data?

- Approach :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with targets (e.g., COVID-19 main protease). Validate with MM-GBSA free energy calculations .

- DFT analysis : Calculate Fukui functions and molecular electrostatic potential (MEP) to identify nucleophilic/electrophilic sites. Compare with experimental kinetic data to resolve affinity discrepancies .

Q. What strategies can reconcile conflicting reports on biological activity across studies?

- Resolution :

- Orthogonal assays : Cross-validate calcium channel blocking activity using fluorometric (Fluo-4 AM dye) and electrophysiological methods .

- Meta-analysis : Apply statistical tools (e.g., Bayesian regression) to aggregate data from heterogeneous studies, adjusting for variables like cell type or assay sensitivity .

Q. How can structural modifications improve pharmacokinetics without compromising efficacy?

- Optimization :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.